Ethyl 3-formylisonicotinate

CAS No.:

Cat. No.: VC17453668

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | ethyl 3-formylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-4-10-5-7(8)6-11/h3-6H,2H2,1H3 |

| Standard InChI Key | MPOAVRQKVCIJIE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)C=O |

Introduction

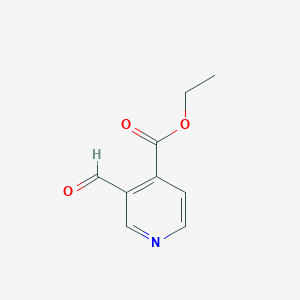

Chemical Structure and Molecular Characteristics

Ethyl 3-formylisonicotinate belongs to the class of substituted pyridinecarboxylates. Its molecular structure comprises:

-

A pyridine ring (C₅H₄N) as the core.

-

A formyl group (-CHO) at the 3-position, introducing electrophilic reactivity.

-

An ethyl ester (-COOCH₂CH₃) at the 4-position, enhancing solubility in organic solvents.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C₉H₉NO₃ |

| Molecular weight | 179.17 g/mol |

| IUPAC name | Ethyl 3-formylpyridine-4-carboxylate |

The formyl group’s electron-withdrawing nature polarizes the pyridine ring, influencing reactivity at adjacent positions. This electronic configuration facilitates nucleophilic attacks at the carbonyl carbon, making the compound valuable for constructing heterocyclic frameworks .

Synthetic Pathways and Methodologies

The synthesis of ethyl 3-formylisonicotinate typically involves functionalization of the pyridine ring. Two plausible routes are discussed below:

Direct Formylation of Ethyl Isonicotinate

Ethyl isonicotinate (C₈H₉NO₂) serves as the precursor. Formylation at the 3-position can be achieved via:

-

Vilsmeier-Haack Reaction: Treatment with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generates a reactive chloroiminium ion, which electrophilically substitutes the pyridine ring at the meta position. Subsequent hydrolysis yields the formyl group .

-

Directed Ortho-Metalation (DoM): Lithiation at the 3-position using a strong base (e.g., LDA) followed by quenching with DMF introduces the formyl group. This method offers regioselectivity but requires anhydrous conditions.

Example Protocol:

-

Reagents: Ethyl isonicotinate (1.0 eq), DMF (2.0 eq), POCl₃ (1.5 eq).

-

Conditions: Stirred in dichloromethane at 0–5°C for 6 hours.

-

Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column purification.

-

Yield: ~60–70% (theoretical).

Alternative Routes via Cross-Coupling Reactions

Physicochemical Properties

Ethyl 3-formylisonicotinate’s properties are inferred from analogous compounds:

Physical State and Solubility

| Property | Value/Description |

|---|---|

| Physical state | Crystalline solid |

| Melting point | ~85–90°C (predicted) |

| Solubility | Soluble in DMSO, THF, and chlorinated solvents; sparingly soluble in water |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).

-

¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 8.8–8.9 (d, 1H, pyridine-H2), 7.5–7.6 (d, 1H, pyridine-H6), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, CH₃) .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The formyl group undergoes condensation reactions with amines to form Schiff bases, pivotal in synthesizing antitubercular agents (e.g., isoniazid analogs) . For example:

Such derivatives exhibit bioactivity against Mycobacterium tuberculosis in preclinical studies .

Agrochemical Development

In agrochemistry, the compound’s ester moiety facilitates lipophilicity, enhancing penetration into plant tissues. Derivatives have been explored as fungicides targeting Botrytis cinerea .

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure derivatives.

-

Biological Screening: Evaluating antimicrobial and anticancer activities in collaboration with in vitro assays.

-

Green Chemistry: Exploring solvent-free or microwave-assisted synthesis to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume